molecular formula C17H14N2S B4748242 4-(benzylthio)-6-phenylpyrimidine

4-(benzylthio)-6-phenylpyrimidine

Cat. No. B4748242
M. Wt: 278.4 g/mol
InChI Key: GWZFJUFJGCNXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylthio)-6-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-6-phenylpyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in the development and progression of cancer. It has also been shown to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects
4-(Benzylthio)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzylthio)-6-phenylpyrimidine is its potential use in the treatment of various diseases. It has also been shown to have low toxicity, which makes it a promising candidate for drug development. However, one of the main limitations of 4-(benzylthio)-6-phenylpyrimidine is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(benzylthio)-6-phenylpyrimidine. One of the main areas of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of new derivatives of 4-(benzylthio)-6-phenylpyrimidine with improved properties is also an area of interest for future research.
Conclusion
In conclusion, 4-(benzylthio)-6-phenylpyrimidine is a chemical compound that has shown great potential in scientific research. It has been studied for its potential use in the treatment of various diseases and has been shown to have various biochemical and physiological effects. Although there are limitations to its use, the future directions for research on 4-(benzylthio)-6-phenylpyrimidine are promising, and it is hoped that it will lead to the development of new treatments for various diseases.

Scientific Research Applications

4-(Benzylthio)-6-phenylpyrimidine has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-benzylsulfanyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-3-7-14(8-4-1)12-20-17-11-16(18-13-19-17)15-9-5-2-6-10-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZFJUFJGCNXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylsulfanyl-6-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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